2-CHLORO-3-[(2-METHYLPROP-2-EN-1-YL)OXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
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Overview
Description
2-Chloro-3-[(2-methylprop-2-en-1-yl)oxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that includes a chloro group, a methoxy group, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(2-methylprop-2-en-1-yl)oxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and 2-methylprop-2-en-1-ol.
Formation of Intermediate: The first step involves the reaction of 2-chlorophenol with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the chromenone core.
Substitution Reaction: The final step involves the substitution of the hydroxyl group with the methoxy group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-methylprop-2-en-1-yl)oxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using suitable reagents.
Addition: The double bond in the methoxy group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed for substitution reactions.
Addition: Catalysts such as palladium on carbon are used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Chloro-3-[(2-methylprop-2-en-1-yl)oxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(2-methylprop-2-en-1-yl)oxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-methylprop-1-en-1-yl)cyclobutan-1-one
- 3-Chloro-2-methylpropene
- 2-Methyl-2-propen-1-ol
Uniqueness
2-Chloro-3-[(2-methylprop-2-en-1-yl)oxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-3-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-10(2)9-20-16-8-15-13(7-14(16)18)11-5-3-4-6-12(11)17(19)21-15/h7-8H,1,3-6,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIINJLLQQUKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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